![molecular formula C7H7N3S B2380260 7-甲基噻吩[3,2-d]嘧啶-4-胺 CAS No. 1301212-43-0](/img/structure/B2380260.png)

7-甲基噻吩[3,2-d]嘧啶-4-胺

描述

7-Methylthieno[3,2-d]pyrimidin-4-amine, also known as MTA, is a heterocyclic compound that belongs to the class of pyrimidine derivatives. It has a CAS Number of 1301212-43-0 and a molecular weight of 165.22 .

Synthesis Analysis

The compound can be synthesized from commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution .Molecular Structure Analysis

The molecular structure of 7-Methylthieno[3,2-d]pyrimidin-4-amine is characterized by a pyrrolopyrimidine isomer having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .Chemical Reactions Analysis

In the context of chemical reactions, acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines has been reported .The storage temperature and shipping temperature are not specified in the available resources .

科学研究应用

癌症治疗中的凋亡诱导剂

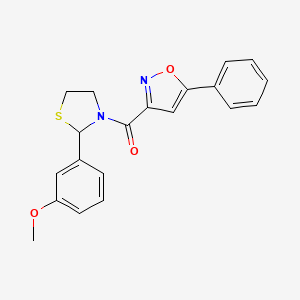

- 背景:7-甲基噻吩[3,2-d]嘧啶-4-胺衍生物因其在诱导凋亡中的作用而受到探索,尤其是在癌症治疗中。一项研究发现 N-((苯并[d][1,3]二氧杂环-5-基)甲基)-6-苯基噻吩[3,2-d]嘧啶-4-胺是一种有效的凋亡诱导剂,在 T47D 人乳腺癌细胞和 MX-1 乳腺癌模型中表现出显着的效力。这些化合物通过抑制微管蛋白聚合诱导凋亡 (Kemnitzer 等人,2009 年)。

激酶库开发

- 背景:使用溶液相平行合成创建了 7-芳基噻吩[3,2-d]嘧啶-4-胺类似物的重点激酶库。该策略涉及噻吩嘧啶核心的构建,然后进行各种取代和铃木偶联反应。该方法通过制备一个 72 个成员的库来证明,显示出潜在的多样化生物应用 (Peng 等人,2007 年)。

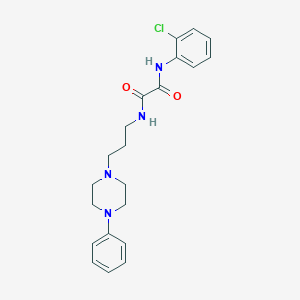

胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂

- 背景:源自 7-甲基噻吩[3,2-d]嘧啶-4-胺的化合物已被研究其对胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的双重抑制作用。其中一种化合物对人 TS 和 DHFR 表现出优异的抑制效力,表明其作为治疗应用的双重靶向剂的潜力 (Gangjee 等人,2008 年)。

钢的腐蚀抑制

- 背景:衍生物 7-甲氧基吡啶并[2,3-d]嘧啶-4-胺 (MPPA) 被评估为酸性介质中对低碳钢腐蚀的抑制剂。使用失重、动电位极化和电化学阻抗谱的研究证实了该化合物作为腐蚀抑制剂的有效性,遵循朗缪尔吸附等温线 (Yadav 等人,2015 年)。

合成新型衍生物用于 Ser/Thr 激酶抑制

- 背景:已实现 7-取代吡啶并[2',3':4,5]呋并[3,2-d]嘧啶-4-胺及其 N-芳基类似物的合成,证明了对一系列 Ser/Thr 激酶的有效抑制。在这些化合物中,一种对 CLK1 激酶表现出特异性,表明其在靶向治疗应用中的潜力 (Deau 等人,2013 年)。

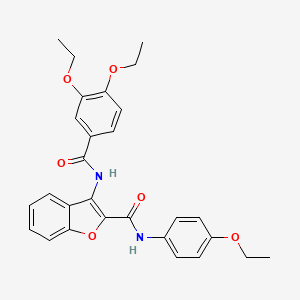

抗氧化活性

- 背景:一系列 N-取代苯基-5-甲基-6-(5-(4-取代苯基)-1,3,4-恶二唑-2-基)噻吩[2,3-d]嘧啶-4-胺衍生物表现出显着的自由基清除和抗氧化活性。给电子取代基增强了活性,表明它们在抗氧化应用中的潜力 (Kotaiah 等人,2012 年)。

作用机制

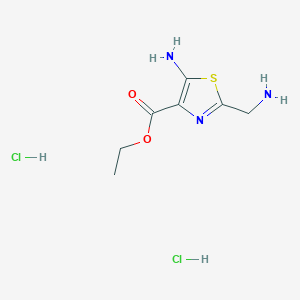

Target of Action

The primary target of 7-Methylthieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

7-Methylthieno[3,2-d]pyrimidin-4-amine inhibits Cyt-bd . The compound interacts with Cyt-bd, leading to the inhibition of its function. This interaction results in the depletion of ATP in the bacterial cells .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis . This leads to ATP depletion in the bacterial cells, affecting various biochemical pathways that rely on ATP for energy .

Pharmacokinetics

Similar compounds have been shown to exhibit good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining how effectively it can reach its target and exert its effects.

Result of Action

The inhibition of Cyt-bd and the resulting ATP depletion lead to the death of Mycobacterium tuberculosis cells . This makes 7-Methylthieno[3,2-d]pyrimidin-4-amine a potential candidate for the treatment of tuberculosis .

属性

IUPAC Name |

7-methylthieno[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVNBRIUXIJLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylthieno[3,2-d]pyrimidin-4-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2380179.png)

![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2380187.png)

![3-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2380188.png)

![1-(2-Methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)prop-2-en-1-one](/img/structure/B2380189.png)

![2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2380192.png)

![2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2380195.png)

![2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2380196.png)

![4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2380198.png)

![6-allyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380200.png)